1-[(E)-2-(4-Ethylphenyl)ethenyl]sulfonyl-3-(4-ethyl-1,2,4-triazol-3-yl)piperidine
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Description
1-[(E)-2-(4-Ethylphenyl)ethenyl]sulfonyl-3-(4-ethyl-1,2,4-triazol-3-yl)piperidine is a useful research compound. Its molecular formula is C19H26N4O2S and its molecular weight is 374.5. The purity is usually 95%.
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Scientific Research Applications
Antidiabetic Drug Candidates
Derivatives of 1,2,4-triazoles, including structures related to the specified compound, have been synthesized and evaluated for their biological potential, particularly as antidiabetic agents. Compounds with a 1,2,4-triazole moiety have shown potent inhibitory activity against the α-glucosidase enzyme, suggesting their potential as new drug candidates for type II diabetes. These derivatives demonstrated low hemolytic activity, indicating their safety for further development as antidiabetic medications (Aziz ur-Rehman et al., 2018).
Anticancer Agents
A series of propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole nucleus were synthesized and evaluated as anticancer agents. Some of these compounds demonstrated strong anticancer activity, with low IC50 values, indicating their potential as promising therapeutic agents in cancer treatment (A. Rehman et al., 2018).
Antibacterial Activity
Newly synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole cores were evaluated for their antibacterial potentials. These compounds showed moderate inhibitory effects against various bacterial strains, with some derivatives exhibiting significant activity, suggesting their application in addressing antibiotic resistance (Kashif Iqbal et al., 2017).
Synthesis and Characterization
The synthesis and structural characterization of related compounds, including [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, have been reported. Such studies contribute to the understanding of the molecular structure and properties of these compounds, providing a foundation for further application in medicinal chemistry and drug design (H. R. Girish et al., 2008).
Antimicrobial Agents Against Plant Pathogens
Certain 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives have been synthesized and evaluated for their antimicrobial activities against bacterial and fungal pathogens affecting tomato plants. The structure-activity evaluation study revealed that the nature of substitutions on the benzhydryl ring and sulfonamide ring significantly influences antibacterial activity, offering insights into developing effective agents for plant disease management (K. Vinaya et al., 2009).
Properties
IUPAC Name |
1-[(E)-2-(4-ethylphenyl)ethenyl]sulfonyl-3-(4-ethyl-1,2,4-triazol-3-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-3-16-7-9-17(10-8-16)11-13-26(24,25)23-12-5-6-18(14-23)19-21-20-15-22(19)4-2/h7-11,13,15,18H,3-6,12,14H2,1-2H3/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQYDQGWRXLANF-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CS(=O)(=O)N2CCCC(C2)C3=NN=CN3CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCCC(C2)C3=NN=CN3CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.